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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-acetamido-3-nitrobenzoate (CAS No. 95067-27-9)[1][2]. The document is intended for

researchers, scientists, and professionals in the field of drug development and chemical

synthesis. It details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for this compound. While experimental spectra for this specific

molecule are not widely available in public databases, this guide presents a robust, predicted

dataset based on the analysis of structurally similar compounds and established principles of

spectroscopic interpretation. Furthermore, it outlines detailed, field-proven protocols for

acquiring high-quality spectroscopic data, ensuring scientific integrity and reproducibility. The

guide is structured to provide not just data, but also the underlying scientific reasoning for the

experimental choices and data interpretation, reflecting the expertise of a senior application

scientist.

Introduction
Methyl 2-acetamido-3-nitrobenzoate is a substituted aromatic compound with the molecular

formula C₁₀H₁₀N₂O₅ and a molecular weight of 238.20 g/mol [1][3]. Its structure, featuring an

acetamido group, a nitro group, and a methyl ester on a benzene ring, makes it a valuable

intermediate in organic synthesis, particularly in the development of pharmaceutical agents[3].
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The precise arrangement of these functional groups dictates the molecule's chemical reactivity

and potential biological activity. Therefore, unambiguous structural confirmation is paramount.

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules.

Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) provide detailed

information about the carbon-hydrogen framework. Infrared (IR) spectroscopy identifies the

functional groups present in the molecule. Mass Spectrometry (MS) determines the molecular

weight and provides insights into the molecule's fragmentation pattern, further confirming its

structure.

This guide will provide a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and

MS spectra of Methyl 2-acetamido-3-nitrobenzoate. It will also offer standardized protocols

for acquiring this data, ensuring a self-validating system for researchers.

Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for Methyl 2-acetamido-3-
nitrobenzoate. These predictions are based on established chemical shift and absorption

frequency ranges for the functional groups present and by analogy to structurally related

molecules.

¹H NMR Spectroscopy
In a typical deuterated solvent like chloroform (CDCl₃), the ¹H NMR spectrum of Methyl 2-
acetamido-3-nitrobenzoate is expected to show distinct signals for the aromatic protons, the

methyl ester protons, the acetamido methyl protons, and the N-H proton of the amide. The

electron-withdrawing nature of the nitro and ester groups, and the electron-donating nature of

the acetamido group will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for Methyl 2-acetamido-3-nitrobenzoate
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.5 - 8.2 Doublet 1H Aromatic H

~ 8.0 - 7.8 Doublet 1H Aromatic H

~ 7.4 - 7.2 Triplet 1H Aromatic H

~ 3.9 Singlet 3H O-CH₃ (Ester)

~ 2.2 Singlet 3H C(=O)-CH₃ (Amide)

~ 9.0 - 8.5 (broad) Singlet 1H N-H (Amide)

The predicted chemical shifts for the aromatic protons are based on data from similar

substituted nitrobenzoates[4][5][6]. The exact positions will depend on the interplay of the

electronic effects of the substituents. The broadness of the N-H peak is due to quadrupole

broadening and potential hydrogen bonding.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule. The

chemical shifts are influenced by the hybridization and the electronic environment of each

carbon atom.

Table 2: Predicted ¹³C NMR Data for Methyl 2-acetamido-3-nitrobenzoate
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Chemical Shift (δ, ppm) Assignment

~ 168 C=O (Amide)

~ 165 C=O (Ester)

~ 148 Aromatic C-NO₂

~ 135 Aromatic C-NH

~ 133 Aromatic C-H

~ 130 Aromatic C-COOCH₃

~ 128 Aromatic C-H

~ 125 Aromatic C-H

~ 53 O-CH₃ (Ester)

~ 25 C(=O)-CH₃ (Amide)

The predicted chemical shifts are based on known values for substituted benzenes and related

nitrobenzoate compounds[4][7][8]. The carbons attached to electronegative atoms (O, N) will

appear at lower fields (higher ppm values).

Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups in Methyl 2-acetamido-3-
nitrobenzoate. The characteristic vibrational frequencies will confirm the presence of the

amide, nitro, and ester groups.

Table 3: Predicted IR Absorption Bands for Methyl 2-acetamido-3-nitrobenzoate
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

~ 3300 Medium N-H Stretch

~ 3100-3000 Weak Aromatic C-H Stretch

~ 2950 Weak Aliphatic C-H Stretch

~ 1730 Strong C=O (Ester) Stretch

~ 1680 Strong C=O (Amide I) Stretch

~ 1600, 1475 Medium-Weak Aromatic C=C Stretch

~ 1550, 1350 Strong N-O (Nitro)
Asymmetric &

Symmetric Stretch

~ 1530 Medium N-H (Amide II) Bend

~ 1250 Strong C-O (Ester) Stretch

These predictions are based on established IR correlation tables and data for similar

compounds like methyl m-nitrobenzoate[9][10]. The two strong C=O stretching bands and the

strong N-O stretching bands are key diagnostic peaks.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and

fragmentation pattern of the molecule.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 238, corresponding to the

molecular weight of the compound[1].

Key Fragmentation Patterns:

Loss of the methoxy group (-OCH₃) from the ester: m/z = 207.

Loss of the methyl ester group (-COOCH₃): m/z = 179.

Loss of the nitro group (-NO₂): m/z = 192.
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Loss of the acetyl group (-COCH₃): m/z = 195.

The fragmentation pattern will be influenced by the relative stability of the resulting ions.

Experimental Protocols
To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized

protocols are recommended.

NMR Spectroscopy Protocol
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.
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Sample Preparation Data Acquisition Data Processing

Weigh 5-10 mg of sample Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Add internal standard (e.g., TMS) Transfer to a 5 mm NMR tube Insert sample into NMR spectrometer Lock and shim the magnetic field Acquire ¹H spectrum (e.g., 16 scans) Acquire ¹³C spectrum (e.g., 1024 scans) Apply Fourier Transform Phase and baseline correct the spectra Calibrate chemical shifts to TMS (0 ppm) Integrate ¹H signals and pick peaks

Clean the ATR crystal with a suitable solvent (e.g., isopropanol)

Record a background spectrum of the empty ATR accessory

Place a small amount of the solid sample onto the ATR crystal

Apply pressure to ensure good contact between the sample and the crystal

Acquire the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution)

Clean the ATR crystal after analysis

Click to download full resolution via product page

Caption: Protocol for ATR-IR Spectroscopy.

Mass Spectrometry Protocol
This protocol outlines the general steps for obtaining an EI mass spectrum.
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Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) Introduce the sample into the mass spectrometer (e.g., via direct insertion probe or GC inlet) Ionize the sample using Electron Ionization (EI) at 70 eV Separate the ions based on their mass-to-charge ratio (m/z) in the mass analyzer Detect the ions and generate the mass spectrum

Click to download full resolution via product page

Caption: Workflow for Electron Ionization Mass Spectrometry.

Data Interpretation and Structural Elucidation
The synergistic use of NMR, IR, and MS is essential for the unambiguous structural

confirmation of Methyl 2-acetamido-3-nitrobenzoate.

MS Confirmation: The mass spectrum will first confirm the molecular weight of the compound

with the molecular ion peak at m/z 238. The isotopic pattern can further confirm the

elemental composition (C₁₀H₁₀N₂O₅).

IR Functional Group Identification: The IR spectrum will confirm the presence of the key

functional groups. The strong absorptions around 1730 cm⁻¹ (ester C=O), 1680 cm⁻¹ (amide

C=O), and the pair of bands at ~1550 and 1350 cm⁻¹ (nitro N-O) are definitive markers for

the molecule's core structure.[9][10] The N-H stretch around 3300 cm⁻¹ confirms the

secondary amide.

NMR Structural Framework:

The ¹H NMR spectrum will show the number of different types of protons and their

neighboring environments. The integration values (1H, 1H, 1H for aromatic; 3H for O-CH₃;

3H for CO-CH₃; 1H for N-H) will match the proposed structure. The splitting patterns

(doublets and a triplet) of the aromatic protons will confirm their relative positions on the

benzene ring.

The ¹³C NMR spectrum will show ten distinct carbon signals, accounting for all carbons in

the molecule. The chemical shifts will be consistent with the expected electronic

environments, with the carbonyl carbons appearing at the lowest field.

By combining the information from these three techniques, a complete and confident structural

assignment of Methyl 2-acetamido-3-nitrobenzoate can be achieved.
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Conclusion
The spectroscopic characterization of Methyl 2-acetamido-3-nitrobenzoate relies on a multi-

technique approach. The predicted NMR, IR, and MS data presented in this guide provide a

clear spectral signature for this compound. The ¹H NMR spectrum is expected to show three

distinct aromatic signals, along with singlets for the methyl ester and acetamido methyl groups.

The IR spectrum will be dominated by strong absorptions from the ester and amide carbonyl

groups and the nitro group. The mass spectrum should show a clear molecular ion peak at m/z

238. By following the detailed experimental protocols and using the interpretative guidance

provided, researchers can confidently verify the identity and purity of this important synthetic

intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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